Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the thiazole ring and a 3,5-dichlorophenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(3,5-dichlorophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted thiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial and fungal enzymes, disrupting essential metabolic processes. Its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C11H7Cl2NO2S |
---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-7(12)4-8(13)3-6/h2-5H,1H3 |
InChI Key |
ANTPNCWGIUELJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.